molecular formula C20H27ClN2O2 B1675599 LY 195448 CAS No. 111112-18-6

LY 195448

Cat. No.: B1675599
CAS No.: 111112-18-6
M. Wt: 362.9 g/mol
InChI Key: PFTVHDSGCARRKR-FERBBOLQSA-N
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Preparation Methods

The synthesis of LY 195448 involves several steps:

    Starting Material: The reaction begins with 4-(3-hydroxy-3-methylbutyl)benzoic acid.

    Formation of Formylamino Intermediate: This compound reacts with hydrogen cyanide in acetic acid and sulfuric acid to form 4-[3-(formylamino)-3-methylbutyl]benzoic acid.

    Hydrolysis: The intermediate is hydrolyzed with aqueous hydrochloric acid at 100°C to yield the corresponding amine.

    Acyl Chloride Formation: The amine reacts with thionyl chloride to form the corresponding acyl chloride.

    Benzamide Formation: The acyl chloride is then converted to benzamide by reaction with ammonia.

    Final Condensation: The benzamide is condensed with styrene oxide using hexamethyldisilazane in dimethyl sulfoxide and hydrolyzed with sodium hydroxide in butanone water.

Chemical Reactions Analysis

LY 195448 undergoes several types of chemical reactions:

Scientific Research Applications

LY 195448 has been primarily studied for its anti-tumor properties. It has shown efficacy in blocking cells at metaphase, thereby inhibiting cell division . This makes it a potential candidate for cancer therapy. Additionally, its interactions with microtubules have been explored, revealing its ability to inhibit microtubule assembly . Despite its discontinuation in clinical trials, it remains a subject of interest in pre-clinical research for its unique mechanism of action.

Comparison with Similar Compounds

LY 195448 can be compared with other microtubule inhibitors such as taxol and Colcemid. Unlike taxol, which stabilizes microtubules, this compound inhibits their assembly . Colcemid, on the other hand, depolymerizes microtubules, and cell lines resistant to Colcemid have shown increased resistance to this compound . This highlights this compound’s unique mechanism of action and its potential advantages in overcoming resistance to other microtubule-targeting agents.

Similar Compounds

  • Taxol
  • Colcemid
  • Vinblastine
  • Vincristine

Properties

CAS No.

111112-18-6

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1

InChI Key

PFTVHDSGCARRKR-FERBBOLQSA-N

SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
LY 119123
LY 195448
LY-195448
LY-199123

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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